1-(3,4-Dimethylphenyl)pyrazolidine-3,5-dione
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Overview
Description
1-(3,4-Dimethylphenyl)pyrazolidine-3,5-dione is a heterocyclic compound with the molecular formula C11H12N2O2. It belongs to the class of pyrazolidinediones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)pyrazolidine-3,5-dione typically involves the reaction of hydrazine or phenylhydrazine with diethyl malonate under different conditions. One common method includes the use of an ultrasound bath to enhance the reaction efficiency . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the pyrazolidinedione ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazolidinedione ring.
Substitution: Substitution reactions, particularly involving the phenyl ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolidinediones and their derivatives, which can have enhanced biological activities .
Scientific Research Applications
1-(3,4-Dimethylphenyl)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of color formers for photography and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)pyrazolidine-3,5-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It modulates the cyclooxygenase (COX) pathway, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Known for its anti-inflammatory properties.
Sulfinpyrazone: Used as a uricosuric agent.
Feprazone: An analgesic and anti-inflammatory drug.
Uniqueness
1-(3,4-Dimethylphenyl)pyrazolidine-3,5-dione is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-4-9(5-8(7)2)13-11(15)6-10(14)12-13/h3-5H,6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLIFZHBTPRPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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